molecular formula C12H18O2 B106706 Suspensolide CAS No. 111351-08-7

Suspensolide

Cat. No. B106706
M. Wt: 194.27 g/mol
InChI Key: RVKDTQISXMBQEU-XNFNPUBGSA-N
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Description

Suspensolide is a compound that belongs to the class of fatty acyls, specifically fatty esters and lactones . It is also known as 4,8-Dimethyl-3E,8E-decadien-10-olide . Suspensolide is a new macrolide component of male Caribbean fruit fly (Anastrepha suspensa) volatiles .


Synthesis Analysis

The synthesis of Suspensolide has been explored in various studies. One approach was based on a double methyl alumination of 1,6-heptadiyne . The dialane produced from this stereospecific cis addition of trimethylaluminum was converted to the dialuminate by reaction with n-butyllithium . The latter was coupled with paraformaldehyde to give the symmetrical diol (E,E)-3,7-dimethyl-2,7-nonen-l,9-diol . Selective protection of one allylic hydroxyl of the symmetrical diol allowed conversion of the remaining free hydroxyl to a chloride by Corey’s method (NCSJDMS) . Addition of one carbon to the chloride containing chain was effected by displacement of the allylic chloride by cyanide or the lithium salt of an orthothioester . Hydrolysis of the masked carbonyls thus produced and deprotection of the a-hydroxyl gave (E,E)-4,8-dimethyl-3,8-decadien-l o-ol oic acid . This diunsaturated hydroxyacid was cyclized to suspensolide in 30% yield using the Mitsunobu procedure .


Molecular Structure Analysis

The molecular structure of Suspensolide is represented by the formula C12H18O2 . The InChiKey for Suspensolide is RVKDTQISXMBQEU-NSJFVGFPSA-N . The SMILES representation of Suspensolide is C1(CCCC(=CCOC(=O)CC=1)C)C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Suspensolide include a double methyl alumination, conversion to dialuminate, coupling with paraformaldehyde, selective protection of an allylic hydroxyl, conversion of the remaining free hydroxyl to a chloride, addition of one carbon to the chloride containing chain, displacement of the allylic chloride, hydrolysis of the masked carbonyls, deprotection of the a-hydroxyl, and cyclization .


Physical And Chemical Properties Analysis

The exact mass of Suspensolide is calculated to be 194.13068 . It has 14 heavy atoms, 1 ring, 0 aromatic rings, 0 rotatable bonds, a Van der Waals molecular volume of 213.46, a topological polar surface area of 28.37, 0 hydrogen bond donors, and 2 hydrogen bond acceptors . Its logP is 3.28 and its molar refractivity is 57.43 .

Scientific Research Applications

Pheromone Research in Fruit Flies

Suspensolide, a compound found in nature, has been extensively studied for its role as a component of sex and aggregation pheromones in Caribbean and Mexican fruit flies. Molecular modeling and NMR studies of suspensolide have revealed its major conformers and contributed significantly to understanding pheromone communication in these fruit fly species (Wydra et al., 1992). Additionally, the synthesis of suspensolide has been achieved from geraniol, facilitating the study of its role in pheromone systems (Mori & Nakazono, 1988).

Plant Compounds and Isolation Studies

Research on suspensolide has also extended to the plant kingdom. In a study on Viburnum tinus, suspensolide F was isolated along with other iridoid glucosides. These compounds, including suspensolide, were identified through spectroscopic means, expanding our knowledge of plant biochemistry (Tomassini et al., 1995).

Synthesis and Structure Analysis

The total synthesis and structure of E,E-suspensolide, a new macrolide, has been accomplished, shedding light on the stereochemistries of intermediate isomers and contributing to the field of organic chemistry (Battiste et al., 1988). Moreover, NMR techniques have been utilized to assign the proton and carbon spectra of suspensolide, which is crucial for understanding its chemical properties and potential applications (Baker & Heath, 1993).

Chemical Analysis in Agriculture and Biology

The chemical analysis of pheromones emitted by irradiated Caribbean fruit fly males, including suspensolide, has provided insights into the effects of irradiation on pheromone production, with implications for pest control and agricultural practices (Ponce et al., 1993).

properties

IUPAC Name

(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKDTQISXMBQEU-XNFNPUBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)OCC=C(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC(=O)OC/C=C(\CCC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suspensolide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
T Chuman, J Sivinski, RR Heath, CO Calkins… - Tetrahedron letters, 1988 - Elsevier
… I, for which we suggest the name suspensolide. … The fact that GC of suspensolide, I, resulted in partial decomposition to furnish anastrephin, II, and epianastrephin, III, indicates …
Number of citations: 56 www.sciencedirect.com
G Hidalgo-Del Vecchio… - The Journal of Organic …, 1994 - ACS Publications
… An efficient synthesis of(£,£)-4,8-dimethyl-3,8-decadien-10-olide, suspensolide, a major … to suspensolide in 30% yield using Mitsunobu conditions. The overall yield of suspensolide …
Number of citations: 20 pubs.acs.org
MA Battiste, JR Rocca, RL Wydra, JH Tumlinson III… - Tetrahedron letters, 1988 - Elsevier
… A new macrolide, E,E-suspensolide ( 1 ), was prepared in six steps from mesityl oxide. The stereochemistries of intermediate isomers were assigned principally from their 13 C …
Number of citations: 31 www.sciencedirect.com
G Hidalgo Del Vecchio - 1993 - summit.sfu.ca
… This diunsaturated hydroxyacid was cyclized to suspensolide in 30•‹/o yield using the Mitsunobu procedure. The overall yield of suspensolide in this eight step synthesis was 10%. iii …
Number of citations: 3 summit.sfu.ca
MA Battiste, L Strekowski, JM Coxon, RL Wydra… - Tetrahedron letters, 1991 - Elsevier
The facility of the title rearrangement has clear mechanistic implications for the major pathway in the biosynthetic production of anastrephin (2) and epianastrephin (3) in the male …
Number of citations: 17 www.sciencedirect.com
RL Wydra, DB Harden, L Strekowski, MA Battiste… - Tetrahedron, 1992 - Elsevier
… In this paper we report conformational studies of (k&B)-suspensolide (1) by tH NMR with interpretive support by molecular modeling. Besides the intrinsic interest in understanding the …
Number of citations: 7 www.sciencedirect.com
F Lu, PEA Teal - Archives of Insect Biochemistry and Physiology …, 2001 - Wiley Online Library
… liquid incubated with suspensolide were significantly higher … that attract females and that suspensolide was converted to … conversion of suspensolide, we incubated suspensolide with …
Number of citations: 47 onlinelibrary.wiley.com
RG May - 1990 - summit.sfu.ca
The aim of the current work was to explore the addition of various metallometallic reagents to allenes and alkynes in an attempt to control regioand stereoselection. The goal was to use …
Number of citations: 4 summit.sfu.ca
K Mori, Y Nakazono - Liebigs Annalen der Chemie, 1988 - Wiley Online Library
… Four of these pheromone components except suspensolide were also isolated from the male Mexican fruit fly, Anastrepha Zudens Loew, which is a pest of citrus and other fruits in …
M Fan, YC Liu, WW Jiang, J Su, XD Wu… - Journal of Asian …, 2015 - Taylor & Francis
… led to the isolation of three new iridoids, 10-deacetyl suspensolide A aglycone (1), 7-deacetyl suspensolide A aglycone (2), and 7,10-dideacetyl suspensolide A aglycone (3) (Figure 1), …
Number of citations: 5 www.tandfonline.com

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